molecular formula C10H15NO4 B13905787 Methyl 1-(morpholine-4-carbonyl)cyclopropanecarboxylate

Methyl 1-(morpholine-4-carbonyl)cyclopropanecarboxylate

Cat. No.: B13905787
M. Wt: 213.23 g/mol
InChI Key: ARUJNACACVIFOK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(morpholine-4-carbonyl)cyclopropanecarboxylate typically involves the reaction of cyclopropanecarboxylic acid with morpholine and methanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(morpholine-4-carbonyl)cyclopropanecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1-(morpholine-4-carbonyl)cyclopropanecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-(morpholine-4-carbonyl)cyclopropanecarboxylate involves its interaction with specific molecular targets. The cyclopropane ring and morpholine moiety can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(piperidine-4-carbonyl)cyclopropanecarboxylate
  • Methyl 1-(pyrrolidine-4-carbonyl)cyclopropanecarboxylate
  • Methyl 1-(azetidine-4-carbonyl)cyclopropanecarboxylate

Uniqueness

Methyl 1-(morpholine-4-carbonyl)cyclopropanecarboxylate is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties compared to its analogs. The morpholine moiety can enhance solubility and bioavailability, making it a valuable compound in various applications .

Properties

Molecular Formula

C10H15NO4

Molecular Weight

213.23 g/mol

IUPAC Name

methyl 1-(morpholine-4-carbonyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C10H15NO4/c1-14-9(13)10(2-3-10)8(12)11-4-6-15-7-5-11/h2-7H2,1H3

InChI Key

ARUJNACACVIFOK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC1)C(=O)N2CCOCC2

Origin of Product

United States

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